3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride
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Overview
Description
3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and biochemical research. This compound features a unique structure that includes an amino group, a methylsulfanyl group, and a propanoic acid moiety, making it a subject of interest for its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylsulfanylpropanoic acid and methylamine.
Coupling Reaction: The amino group of 2-amino-3-methylsulfanylpropanoic acid is protected using a suitable protecting group. This intermediate is then coupled with methylamine under controlled conditions to form the desired amide bond.
Deprotection: The protecting group is removed to yield the free amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, rigorous purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines or carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride can be used to study enzyme interactions and protein modifications due to its reactive amino and carboxyl groups.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and carboxyl groups can form hydrogen bonds and ionic interactions, while the methylsulfanyl group can participate in hydrophobic interactions and redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylsulfanylpropanoic acid: Lacks the additional methylamino group.
3-Amino-2-methylsulfanylpropanoic acid: Different positioning of the amino and methylsulfanyl groups.
N-Methyl-2-amino-3-methylsulfanylpropanoic acid: Similar structure but with a different substitution pattern.
Uniqueness
3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride is unique due to the presence of both an amino and a methylamino group, which can provide distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable for specific synthetic and biological applications.
Properties
IUPAC Name |
3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.ClH/c1-10(4-3-7(11)12)8(13)6(9)5-14-2;/h6H,3-5,9H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVSLHMVPGNWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C(CSC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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